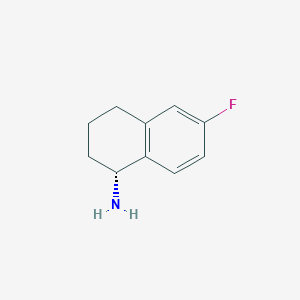

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Nomenclature and Structural Classification

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine possesses multiple accepted nomenclature designations according to international chemical naming conventions. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes its structural features and stereochemical configuration. Alternative nomenclature includes (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine and 1-naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-, (1R)-, reflecting different naming systems employed across various chemical databases and literature sources.

The structural classification of this compound places it within the tetrahydronaphthalene family, specifically as a substituted aminotetralin derivative. The tetrahydronaphthalene core structure consists of a benzene ring fused to a cyclohexane ring, with the cyclohexane portion being saturated. The compound features a primary amine functional group attached to the 1-carbon position of the tetrahydronaphthalene framework, establishing its classification as an aminotetralin. The fluorine substitution at the 6-position of the aromatic ring system further categorizes it as a halogenated aminotetralin derivative.

The stereochemical designation (1R) indicates the absolute configuration at the chiral center located at position 1 of the tetrahydronaphthalene ring system. This stereochemical specification is crucial for distinguishing this enantiomer from its (1S) counterpart, as the two enantiomers may exhibit different biological activities and pharmacological properties. The presence of the chiral center results from the asymmetric carbon bearing the amino group, which is bonded to four different substituents: the amino group, a hydrogen atom, and two different carbon-containing groups within the ring system.

Historical Context and Development Timeline

The development of this compound emerged from systematic investigations into fluorinated aminotetralin derivatives and their potential applications in medicinal chemistry. Early research efforts focused on exploring the structure-activity relationships of aminotetralin compounds, particularly their interactions with dopamine receptors and their potential therapeutic applications. The introduction of fluorine substituents into the aminotetralin framework represented a strategic approach to modulate the biological activity and pharmacological properties of these compounds.

Scientific literature indicates that systematic studies of halogenated aminotetralin derivatives began in the latter part of the twentieth century, with researchers investigating the effects of various halogen substitutions on biological activity. The synthesis and evaluation of chloro- and fluoro-substituted mono- and dihydroxylated 2-aminotetralins provided foundational knowledge for understanding how halogen substitution affects receptor binding and selectivity. These investigations demonstrated that the position and nature of halogen substitution significantly influence the dopaminergic properties of aminotetralin derivatives.

The specific development of 6-fluoro-substituted aminotetralins represented a focused effort to understand the impact of fluorine substitution at different positions of the aromatic ring system. Research studies have shown that fluorine substitution can dramatically alter the biological properties of aminotetralin compounds, with position-specific effects on receptor selectivity and binding affinity. The compound has found applications as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting ion channels and receptor systems.

Patent literature reveals the utilization of fluorinated aminotetralin derivatives, including 6-fluoro-substituted variants, in the development of vanilloid receptor modulators and other therapeutic agents. These applications have contributed to the continued interest in this class of compounds and have driven synthetic methodology development for their efficient preparation.

Position within the Aminotetralin Chemical Class

This compound occupies a distinctive position within the broader aminotetralin chemical class, characterized by its specific substitution pattern and stereochemical configuration. The aminotetralin family encompasses a diverse group of compounds featuring the 1,2,3,4-tetrahydronaphthalene core structure with amino group substitution, and these compounds have garnered significant attention for their biological activities and synthetic utility. The 6-fluoro substitution pattern distinguishes this compound from other aminotetralin derivatives and contributes to its unique chemical and biological properties.

Comparative analysis with other aminotetralin derivatives reveals important structure-activity relationships within this chemical class. For instance, 2-aminotetralin, also known as 1,2,3,4-tetrahydronaphthalen-2-amine, represents a structural isomer with the amino group positioned at the 2-carbon rather than the 1-carbon. Research has demonstrated that 2-aminotetralin functions as a stimulant drug and exhibits significant biological activity through its interactions with neurotransmitter systems. The positional difference in amino group placement between 2-aminotetralin and 1-aminotetralin derivatives results in distinct biological profiles and pharmacological properties.

The fluorine substitution at the 6-position places this compound within the subset of halogenated aminotetralins, which have been extensively studied for their enhanced biological properties. Studies comparing different halogen substitutions have shown that fluorine incorporation can significantly alter receptor binding characteristics and selectivity profiles. Research investigating chloro- and fluoro-substituted aminotetralin derivatives has demonstrated that the 6-position substitution can influence both the potency and selectivity of these compounds for various biological targets.

Within the context of stereochemical considerations, the (1R) configuration distinguishes this compound from its (1S) enantiomer and racemic mixtures. Enantiomeric pairs of aminotetralin derivatives often exhibit different biological activities, with one enantiomer typically showing greater potency or selectivity than the other. The development of enantioselective synthetic methods for aminotetralin preparation has become an important area of research, reflecting the significance of stereochemical control in this compound class.

Key Identifiers: Chemical Abstract Service Number, Molecular Formula, and Chemical Properties

The Chemical Abstract Service registry number for this compound is 1057246-78-2, which serves as the primary identifier for this specific enantiomer in chemical databases and literature. This unique identifier distinguishes the (1R) enantiomer from the corresponding (1S) enantiomer, which possesses different registry numbers in chemical databases. The racemic mixture of this compound is assigned the Chemical Abstract Service number 1220039-98-4, providing a separate identifier for the non-stereoisomerically pure material.

The molecular formula for this compound is C₁₀H₁₂FN, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one fluorine atom, and one nitrogen atom. The molecular weight is precisely calculated as 165.21 grams per mole, which is consistent across various chemical databases and literature sources. This molecular weight reflects the contribution of all constituent atoms and provides important information for analytical characterization and synthetic applications.

Structural representation through various chemical notation systems provides additional identifying information for this compound. The Simplified Molecular Input Line Entry System notation is recorded as N[C@@H]1CCCC2=C1C=CC(F)=C2, which encodes the complete structural information including stereochemistry in a linear text format. The International Chemical Identifier string is InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1, providing an alternative structural representation that includes detailed stereochemical information.

The following table summarizes the key chemical identifiers and properties:

Physical and chemical properties of this compound include its typical appearance as a crystalline solid under standard conditions. Storage recommendations specify maintenance in dark conditions under an inert atmosphere at room temperature to preserve compound integrity and prevent degradation. The compound exhibits characteristics typical of primary amines, including basicity and the ability to form hydrogen bonds through the amino group.

The presence of the fluorine substituent significantly influences the compound's chemical properties compared to the unsubstituted aminotetralin parent structure. Fluorine substitution typically increases the compound's lipophilicity and can enhance metabolic stability, properties that are often advantageous in pharmaceutical applications. The aromatic fluorine substitution also affects the electronic properties of the benzene ring system, potentially influencing reactivity patterns and biological interactions.

Chemical stability considerations indicate that the compound requires appropriate storage conditions to maintain its integrity over time. The primary amine functionality makes the compound susceptible to oxidation and other degradation pathways, necessitating storage under inert atmosphere conditions. Temperature control and protection from light exposure are additional factors important for maintaining compound stability during storage and handling.

Properties

IUPAC Name |

(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSXXAELLQXOQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230445 | |

| Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057246-78-2 | |

| Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057246-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-6-Fluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoronaphthalene.

Reduction: The 6-fluoronaphthalene is subjected to catalytic hydrogenation to produce 6-fluoro-1,2,3,4-tetrahydronaphthalene.

Industrial Production Methods: In an industrial setting, the production of ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve:

Large-Scale Hydrogenation: Utilizing high-pressure hydrogenation reactors to efficiently reduce 6-fluoronaphthalene.

Continuous Flow Amination: Implementing continuous flow reactors for the amination step to enhance yield and purity.

Types of Reactions:

Oxidation: ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form fully saturated amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.

Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

Pharmaceutical Research

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential as a drug candidate. Its structural similarity to known pharmacophores suggests it may interact with various biological targets:

- Neuropharmacology : The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders. Preliminary studies indicate potential effects on serotonin and dopamine receptors .

- Antidepressant Activity : Research suggests that compounds with similar structures may exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy in this area .

Chemical Biology

The compound can be utilized as a probe in chemical biology to study enzyme interactions and cellular mechanisms. Its unique structure allows for the exploration of metabolic pathways and receptor binding profiles.

Material Science Applications

In addition to biological applications, this compound can be explored for its utility in materials science:

- Polymer Chemistry : The incorporation of fluorinated compounds into polymers can enhance material properties such as chemical resistance and thermal stability. This compound may serve as a monomer or additive in polymer synthesis .

Case Study 1: Neuropharmacological Screening

A study focused on the neuropharmacological profile of this compound demonstrated its interaction with serotonin receptors. In vitro assays revealed that the compound exhibited selective binding affinity to the 5-HT2A receptor subtype. This finding positions it as a potential candidate for further development in treating mood disorders .

Case Study 2: Polymer Development

Another research initiative explored the use of this compound in developing high-performance polymers. The study indicated that polymers modified with this compound exhibited improved mechanical properties and resistance to solvents compared to unmodified counterparts. This suggests its applicability in creating advanced materials for industrial use .

Mechanism of Action

The mechanism of action of ®-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Stereochemistry

Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparative analysis:

Table 1: Substituent and Stereochemical Variations

Key Observations :

- Fluorine vs. Chlorine : Chlorinated analogs (e.g., 6-chloro derivative) exhibit higher molecular weights and altered electronic properties compared to fluorinated counterparts. Chlorine’s larger atomic radius and lower electronegativity may influence binding affinity in receptor interactions .

- For example, (SS,1R)-7-fluoro derivatives in related compounds showed specific optical rotations ([α]D up to +50.6) .

Key Observations :

- Catalytic Methods : Iron-based catalysts (e.g., UiO-FeBr) enable C–N bond formation but with moderate yields (~41%) .

- Quaternary Ammonium Salts : Methylation using MeOTf yields triflate salts but with lower efficiency (39%) .

- Stereoselective Synthesis : Chiral auxiliaries (e.g., tert-butanesulfinyl) in spirocyclic derivatives achieve higher yields (up to 75%) .

Physicochemical Properties

Critical properties include solubility, melting points, and stability:

Table 3: Physical Properties

Key Observations :

Biological Activity

(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with significant implications in pharmacology and medicinal chemistry. This compound, with the molecular formula and a molecular weight of 165.21 g/mol, has garnered attention for its potential biological activities and therapeutic applications.

- Chemical Name : this compound

- CAS Number : 1057246-78-2

- Molecular Formula :

- Molecular Weight : 165.21 g/mol

- Synonyms : (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Pharmacological Profile

Research indicates that this compound exhibits various biological activities that may be relevant in treating neuropsychiatric disorders. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Neuropharmacological Effects

Studies have indicated that compounds similar to this compound may influence cognitive functions and have implications in conditions like schizophrenia and depression. For instance:

- Dopaminergic Activity : Compounds with similar structures have been shown to modulate dopaminergic pathways, which are critical in the treatment of psychiatric disorders.

Case Studies

A notable case study explored the effects of related compounds on cognitive dysfunctions associated with neurodegenerative diseases. The findings suggested that modulation of specific neurotransmitter systems could lead to improvements in cognitive performance in animal models .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

- Receptor Binding : Potential binding to various neurotransmitter receptors including dopamine D2 and serotonin 5HT receptors.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, structural analogs have shown varying degrees of toxicity. It is essential to evaluate the safety profile through comprehensive toxicological studies before clinical application.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Key Biological Activity |

|---|---|---|---|

| This compound | 1057246-78-2 | 165.21 g/mol | Potential dopaminergic activity |

| (S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1220039-98-4 | 165.21 g/mol | Similar neuropharmacological effects |

| (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amines | 1373232-27-9 | 165.21 g/mol | Varying receptor affinities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine?

- Answer : Two primary methods are documented:

Enantioselective Synthesis : Use of chiral auxiliaries like (tert-butanesulfinyl)imine to achieve stereocontrol. For example, (SS)-6d was synthesized via imine reduction, yielding 35% enantiomerically pure product .

Enzymatic Resolution : (R)-transaminases in phosphate buffer (pH 7.5) catalyze the conversion of ketone precursors to the desired amine with 61% enantiomeric excess (ee) .

- Table 1 : Comparison of Synthetic Methods

| Method | Yield | Enantiomeric Excess | Key Condition | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | 35% | Not reported | Hexane/AcOEt chromatography | |

| Enzymatic Transamination | 61% ee | 61% | 28°C, 24 h, aqueous buffer |

Q. How is enantiomeric purity validated during synthesis?

- Answer :

- Polarimetry : Specific rotation ([α]D) measurements, e.g., +39.2 (c = 0.21, CH2Cl2), confirm optical activity .

- Chiral Chromatography : HPLC/GC with chiral columns can resolve enantiomers.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm absolute configuration .

Q. What pharmacological activities are associated with this compound?

- Answer : Preliminary studies indicate:

- Antineoplastic Activity : Structural analogs like (SS,1R)-6d show antitumor potential in vitro .

- Receptor Modulation : Related tetrahydronaphthalen-amines act as mu-opioid receptor antagonists, suggesting possible neurological applications .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized in large-scale synthesis?

- Answer :

- Kinetic Resolution : Optimize enzymatic transamination conditions (e.g., pH, temperature) to favor the (R)-enantiomer .

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with racemization agents to improve yield and ee.

- Crystallization-Induced Diastereomer Resolution : Use chiral counterions to separate diastereomeric salts .

Q. What computational tools are recommended for studying stereoelectronic effects?

- Answer :

- DFT Calculations : Analyze transition states and reaction pathways (e.g., for amination or fluorination steps) .

- Molecular Docking : Predict binding affinity to biological targets like opioid receptors .

- Software : Gaussian, ORCA, or ADF for electronic structure analysis.

Q. How to address contradictions in biological activity data across studies?

- Answer :

Structural Validation : Confirm compound identity via NMR, HRMS, and X-ray diffraction to rule out impurities .

Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, concentration ranges).

Comparative Studies : Test analogs (e.g., 5-Bromo or 7-Fluoro derivatives) to isolate structure-activity relationships .

Q. What are the best practices for characterizing metabolic stability?

- Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.

- Isotopic Labeling : Incorporate ²H or ¹⁴C to track metabolic pathways via LC-MS .

- Computational ADME Prediction : Tools like SwissADME predict bioavailability and metabolic hotspots.

Data Contradiction Analysis

Case Study : Discrepancies in reported antineoplastic activity.

- Hypothesis : Variability in stereochemical purity or assay conditions.

- Resolution :

Safety and Handling

- Storage : Store at -20°C under inert gas (N2/Ar) to prevent oxidation .

- Toxicity : Follow GHS guidelines (H302: Harmful if swallowed; P301+P310: Immediate medical attention if ingested) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.